molecular formula C11H12IN B8274409 3-(3-iodopropyl)-1H-indole

3-(3-iodopropyl)-1H-indole

Cat. No.: B8274409
M. Wt: 285.12 g/mol
InChI Key: PAXSXGYJPKPWJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-iodopropyl)-1H-indole is a useful research compound. Its molecular formula is C11H12IN and its molecular weight is 285.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12IN

Molecular Weight

285.12 g/mol

IUPAC Name

3-(3-iodopropyl)-1H-indole

InChI

InChI=1S/C11H12IN/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,13H,3-4,7H2

InChI Key

PAXSXGYJPKPWJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCI

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium iodide (827 mg, 5.52 mmol, 2 equiv) was added to a solution of 3-(1H-indol-3-yl)propyl 4-methylbenzenesulfonate (909 mg, 2.76 mmol, 1 equiv) in acetone, and the mixture was refluxed for 16 h. Upon cooling the reaction, it was evaporated under reduced pressure and the residue was taken into dichloromethane. The organic layer was washed with water, dried over MgSO4, filtered and concentrated in vacuo. The crude mixture was purified using the Biotage flash chromatography system (SNAP 50 g cartridge, Rf=0.7, gradient—5%-30% ethyl acetate in hexanes) to afford the title compound as an oil (789 mg, quant); 1H NMR (400 MHz, DMSO-d6): δ 2.07-2.14 (m, 2H); 2.78 (t, 2H, J=7.6 and 6.8 Hz); 3.29 (t, 2H, J=6.8 Hz); 6.95-6.99 (m, 1H); 7.04-7.08 (m, 1H); 7.14 (d, 1H, J=2 Hz); 7.32-7.34 (m, 1H); 7.52 (d, 1H, J=8 Hz); 10.81 (s, 1H); MS for C11H12IN m/z 285.12 (M+H)+.
Quantity
827 mg
Type
reactant
Reaction Step One
Name
3-(1H-indol-3-yl)propyl 4-methylbenzenesulfonate
Quantity
909 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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